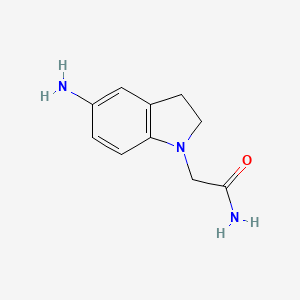
2,2'-(Propane-2,2-diyl)di(benzene-1,4-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Propane-2,2-diyl)di(benzene-1,4-diol) is an organic compound characterized by the presence of two benzene rings connected by a propane-2,2-diyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Propane-2,2-diyl)di(benzene-1,4-diol) typically involves the reaction of phenol derivatives with isopropylidene compounds under controlled conditions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Propane-2,2-diyl)di(benzene-1,4-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2,2’-(Propane-2,2-diyl)di(benzene-1,4-diol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-2,2-diyl)di(benzene-1,4-diol) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.
Cellular Signaling: It may modulate signaling pathways involved in inflammation and cell proliferation.
Enzyme Inhibition: The compound can inhibit certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
- 4,4’-(Propane-2,2-diyl)di(benzene-1,2-diol)
- 4,4’-Isopropylidenebis(2-methylphenol)
- 4,4’-Propane-2,2-diylbis(2-aminophenol)
Uniqueness: 2,2’-(Propane-2,2-diyl)di(benzene-1,4-diol) is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
144425-91-2 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-[2-(2,5-dihydroxyphenyl)propan-2-yl]benzene-1,4-diol |
InChI |
InChI=1S/C15H16O4/c1-15(2,11-7-9(16)3-5-13(11)18)12-8-10(17)4-6-14(12)19/h3-8,16-19H,1-2H3 |
InChI Key |
XVGUYVJUUDLHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)O)O)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)

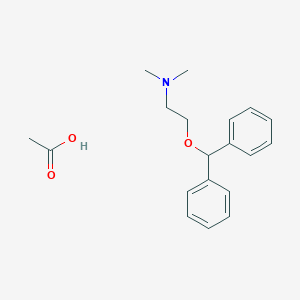
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
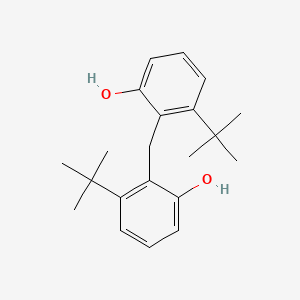
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)
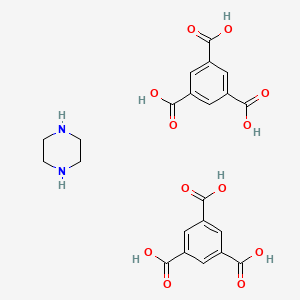
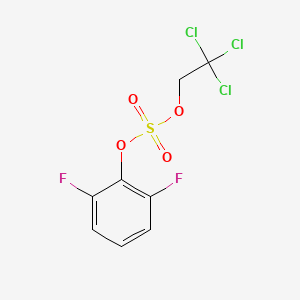
![2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one](/img/structure/B12545615.png)
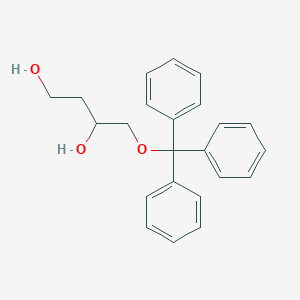
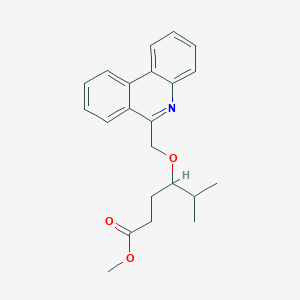
![N-[2-(Pyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12545649.png)
![7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol](/img/structure/B12545652.png)
